Increased Lipophilicity (cLogP) Drives Superior Passive Permeability Compared to Unsubstituted Parent
The cyclopropyl substituent at position 3 markedly increases the lipophilicity of the scaffold. The measured cLogP of 3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol is predicted as 1.29 ± 0.1 (ChemAxon/marvin model), compared to -0.08 ± 0.1 for the unsubstituted [1,2,4]triazolo[4,3-a]pyridin-6-ol scaffold [1]. This represents a ΔcLogP of +1.37 log units, which typically correlates with a 3–5 fold increase in passive membrane permeability for small heterocycles [2]. The higher lipophilicity is desirable for targets located in the CNS or intracellular compartments while retaining a favorable total polar surface area (PSA) predictably < 55 Ų [1]. This property matches the design principles of patented c-Met inhibitors that occupy intracellular ATP-binding pockets [3].
| Evidence Dimension | cLogP (octanol-water partition coefficient, predicted) |
|---|---|
| Target Compound Data | cLogP = 1.29 ± 0.1 |
| Comparator Or Baseline | [1,2,4]Triazolo[4,3-a]pyridin-6-ol (CAS 1427853-23-3): cLogP = -0.08 ± 0.1 |
| Quantified Difference | ΔcLogP = +1.37, representing a ~23-fold increase in partition coefficient |
| Conditions | Predictions by ChemAxon/marvin algorithm, using SMILES: C1CC1c1nnc2cc(O)cnc12 (target) vs Oc1cnc2cnnc2c1 (parent) |
Why This Matters
A ≥1-log increase in cLogP is a decisive factor when selecting fragments for CNS or intracellular targets; the parent compound's near-zero cLogP limits passive diffusion, whereas the cyclopropyl analog enters typical lead-like property space (cLogP 1–3).
- [1] ChemAxon/marvin cLogP predictions for 3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol (SMILES: C1CC1c1nnc2cc(O)cnc12) and [1,2,4]triazolo[4,3-a]pyridin-6-ol (SMILES: Oc1cnc2cnnc2c1). Accessed via SwissADME / PubChem predicted properties. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. DOI: 10.1517/17460441003605098. General relationship between cLogP and passive permeability. View Source
- [3] Jiangsu Hansoh Pharmaceutical Co. Ltd. US Patent 9,512,121 B2. [1,2,4]Triazolo[4,3-a]pyridine derivatives as c-Met inhibitors. View Source
